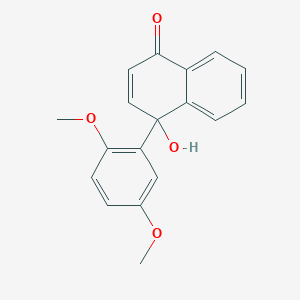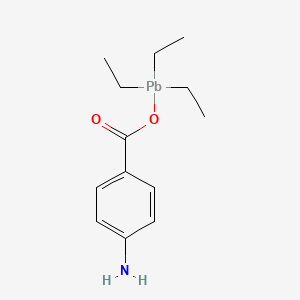
2,2,2-Trichloroethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethanethioamide is a chemical compound characterized by the presence of three chlorine atoms and a thioamide group attached to an ethanolic backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanethioamide typically involves the reaction of 2,2,2-Trichloroethanol with thionating agents. One common method is the reaction of 2,2,2-Trichloroethanol with phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thioamide group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2,2-Trichloroethanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions due to its reactive thioamide group.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethanethioamide involves its interaction with biological molecules through its thioamide group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine atoms may also contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloroethanol: Similar in structure but lacks the thioamide group, making it less reactive in certain chemical reactions.
Thioacetamide: Contains a thioamide group but lacks the chlorine atoms, resulting in different reactivity and applications.
2,2,2-Trichloroacetamide: Similar in structure but contains an amide group instead of a thioamide group, leading to different chemical properties.
Uniqueness
2,2,2-Trichloroethanethioamide is unique due to the combination of its thioamide group and three chlorine atoms, which confer distinct reactivity and potential applications in various fields. This combination allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
73392-38-8 |
|---|---|
Formule moléculaire |
C2H2Cl3NS |
Poids moléculaire |
178.5 g/mol |
Nom IUPAC |
2,2,2-trichloroethanethioamide |
InChI |
InChI=1S/C2H2Cl3NS/c3-2(4,5)1(6)7/h(H2,6,7) |
Clé InChI |
SWJJBVJVRZLHBW-UHFFFAOYSA-N |
SMILES canonique |
C(=S)(C(Cl)(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

![N,N'-(2,5-Dimethylhexane-2,5-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B13998774.png)



